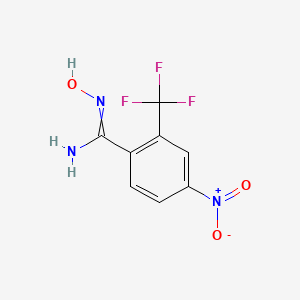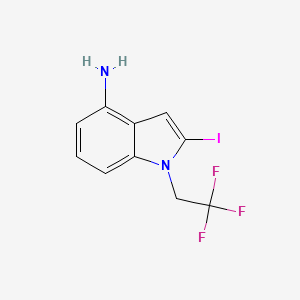![molecular formula C12H18N2Si B13703951 1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopropylmethyl group and a trimethylsilyl-ethynyl group attached to the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halide.
Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be attached through a Sonogashira coupling reaction, which involves the reaction of an ethynyl compound with a trimethylsilyl halide in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.
化学反応の分析
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological processes and pathways, particularly those involving pyrazole derivatives.
Medicine: Pyrazole derivatives have been studied for their potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical products, such as polymers and agrochemicals.
作用機序
The mechanism of action of 1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the cyclopropylmethyl and trimethylsilyl-ethynyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
類似化合物との比較
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole can be compared with other pyrazole derivatives, such as:
1-(Cyclopropylmethyl)-4-ethynylpyrazole: Lacks the trimethylsilyl group, which may affect its reactivity and biological activity.
1-(Cyclopropylmethyl)-4-(trimethylsilyl)pyrazole: Lacks the ethynyl group, which may influence its chemical properties and applications.
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)methyl]pyrazole:
The uniqueness of this compound lies in the combination of the cyclopropylmethyl and trimethylsilyl-ethynyl groups, which confer specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C12H18N2Si |
|---|---|
分子量 |
218.37 g/mol |
IUPAC名 |
2-[1-(cyclopropylmethyl)pyrazol-4-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H18N2Si/c1-15(2,3)7-6-12-8-13-14(10-12)9-11-4-5-11/h8,10-11H,4-5,9H2,1-3H3 |
InChIキー |
INGGLYCLPPKPRX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CN(N=C1)CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


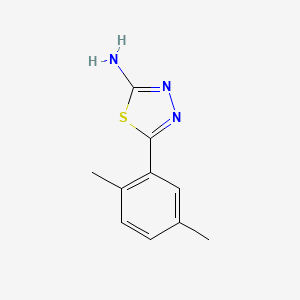
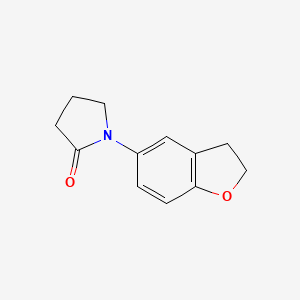
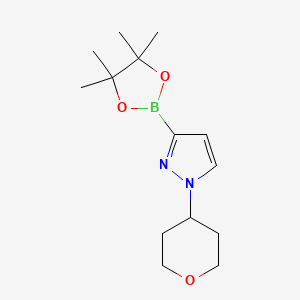
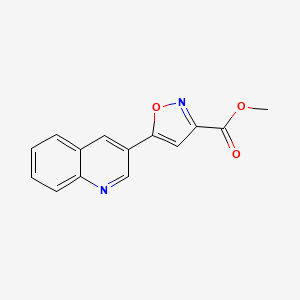

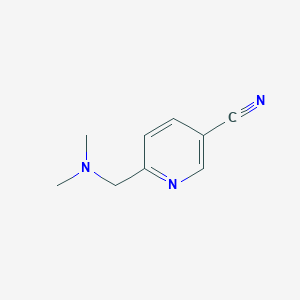


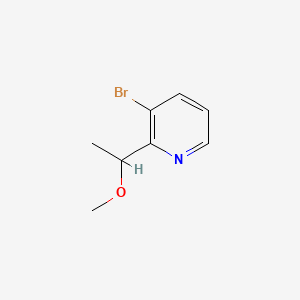
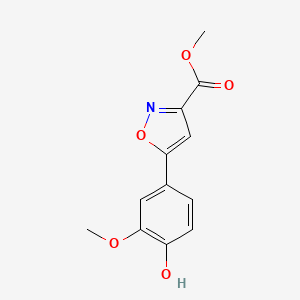
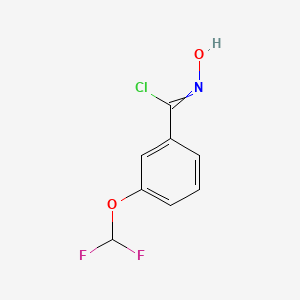
![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)
